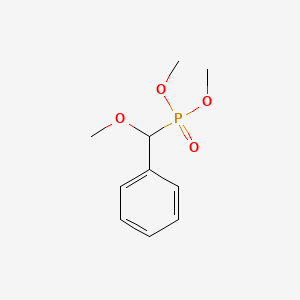

Dimethyl methoxy(phenyl)methylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dimethoxyphosphoryl(methoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQVZPOBWHIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396902 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-45-5 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Methoxy Phenyl Methylphosphonate

Classical Approaches to Phosphonate (B1237965) Synthesis

Traditional methods for phosphonate synthesis have long provided reliable pathways to these compounds, often relying on the reactivity of dialkyl phosphites with suitable electrophilic precursors.

The primary classical route to α-substituted phosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound. mdpi.comwikipedia.org In the context of Dimethyl methoxy(phenyl)methylphosphonate, two main precursor strategies are viable.

The first and most common approach involves a two-step sequence starting from benzaldehyde (B42025). The direct reaction of dimethyl phosphite with benzaldehyde yields an intermediate, Dimethyl (hydroxy(phenyl)methyl)phosphonate. mdpi.comresearchgate.netnih.gov This α-hydroxyphosphonate can then be converted to the target α-methoxyphosphonate through a subsequent O-alkylation (etherification) of the hydroxyl group. mdpi.com

A more direct classical pathway involves the reaction of dimethyl phosphite with a protected benzaldehyde precursor, specifically benzaldehyde dimethyl acetal (B89532). mdpi.comsigmaaldrich.com This method circumvents the isolation of the hydroxy intermediate by directly forming the α-methoxy structure. The reaction is typically facilitated by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), which activates the acetal for nucleophilic attack by the phosphite. mdpi.com

Table 1: Comparison of Classical Precursor Reactions

| Precursor | Reagent | Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzaldehyde | Dimethyl phosphite | Dimethyl (hydroxy(phenyl)methyl)phosphonate | Base catalysis (e.g., triethylamine) | mdpi.com |

| Dimethyl (hydroxy(phenyl)methyl)phosphonate | Methylating Agent | This compound | Base (e.g., Ag₂O), Alkylating agent | mdpi.com |

| Benzaldehyde dimethyl acetal | Dimethyl phosphite | This compound | Lewis acid catalysis (e.g., BF₃·Et₂O) | mdpi.com |

Conventional synthetic pathways are dominated by the hydrophosphonylation of carbonyls, a reaction with a well-understood mechanism. mdpi.com When benzaldehyde is the precursor, the reaction is typically initiated by a base, such as an alkali alcoholate or an amine like triethylamine. mdpi.com The base deprotonates the dimethyl phosphite, generating a potent phosphorus-centered nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent proton transfer step yields the final α-hydroxyphosphonate adduct. mdpi.com

The pathway utilizing benzaldehyde dimethyl acetal is also considered a conventional method. mdpi.com It provides a direct route to the target α-alkoxyphosphonate. In this process, a catalyst, often a Lewis acid, activates the acetal, promoting the departure of one of the methoxy (B1213986) groups as a leaving group. This generates a carbocationic intermediate that is readily attacked by the nucleophilic phosphorus of the dimethyl phosphite, leading directly to the formation of the P-C bond and the final product, this compound.

Advanced Synthetic Strategies

Advanced strategies for phosphonate synthesis focus on improving reaction efficiency, reducing waste, and achieving higher selectivity through the use of sophisticated catalytic systems.

Modern catalysis offers powerful tools for constructing phosphonates, including methods that employ transition metals or potent acid catalysts to achieve transformations under mild conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. In organophosphorus chemistry, palladium-catalyzed reactions are a very common tool for P-C bond formation, especially in the synthesis of arylphosphonates and H-phosphinates via cross-coupling of P(O)H compounds with aryl or vinyl halides. researchgate.net

However, the application of palladium catalysis for the direct hydrophosphonylation of aldehydes or acetals to form α-alkoxyphosphonates like this compound is not a widely reported strategy in the surveyed literature. While palladium complexes are highly effective for reactions like alkoxycarbonylation and C-H activation, their specific use for catalyzing the Pudovik-type reaction or its variants for this target molecule is not established. nih.govsoton.ac.ukresearchgate.net The primary catalytic methods for this specific transformation remain centered on base and acid catalysis.

Acid catalysis represents an important advanced strategy for phosphonate synthesis, offering an alternative to more common base-catalyzed methods. mdpi.com In the formation of this compound from benzaldehyde dimethyl acetal, Lewis acids such as boron trifluoride etherate play a crucial role. mdpi.com The acid coordinates to one of the oxygen atoms of the acetal, weakening the C-O bond and facilitating its cleavage to generate an oxocarbenium ion. This highly electrophilic species is then readily trapped by the dimethyl phosphite nucleophile to form the target product.

Even in reactions starting from aldehydes, acid catalysis can be employed. The role of the acid catalyst, such as potassium dihydrogen phosphate (B84403), is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral phosphite. mdpi.com This approach can facilitate the reaction under milder conditions. The use of various acid catalysts has been explored for Pudovik and related reactions, demonstrating the versatility of this approach. mdpi.comorganic-chemistry.org

Table 2: Examples of Acid Catalysts in Phosphonate Synthesis

| Catalyst Type | Specific Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Addition to Acetals | mdpi.com |

| Brønsted Acid | Potassium dihydrogen phosphate (KH₂PO₄) | Addition to Aldehydes | mdpi.com |

| Organometallic Complex | Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex | Enantioselective Pudovik Reaction | organic-chemistry.org |

| Sulfonic Acid | p-Toluenesulfonic acid | Rearrangement of Trialkyl Phosphites | google.com |

Compound Index

Enantioselective Synthesis of this compound and its Stereoisomers

Achieving high enantioselectivity in the synthesis of the chiral center in this compound is paramount. The primary strategies employed involve either the use of chiral auxiliaries to direct the reaction diastereoselectively or the application of chiral catalysts and ligands to control the enantioselectivity of the C-P bond-forming step.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereoselective formation of a new chiral center. wikipedia.org In the context of phosphonate synthesis, an auxiliary can be attached to either the phosphorus reagent or the carbonyl compound. After the stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

The general approach involves reacting a phosphite modified with a chiral auxiliary (e.g., derived from a chiral alcohol like (-)-menthol or a chiral amino alcohol like pseudoephedrine) with benzaldehyde. The steric and electronic properties of the auxiliary favor the formation of one diastereomer of the resulting α-hydroxyphosphonate over the other. wikipedia.org Subsequent cleavage of the auxiliary and methylation of the hydroxyl group affords the target enantiomer of this compound. While widely applied in many areas of asymmetric synthesis, including the formation of α-amino and α-hydroxy acids, specific documented examples for high-yielding synthesis of this compound using this method are less common in readily available literature. The effectiveness of this method is highly dependent on the choice of auxiliary and the conditions for its attachment and removal. sigmaaldrich.com

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones (popularized by Evans), pseudoephedrine amides, and camphorsultams. wikipedia.orgsigmaaldrich.com These auxiliaries create a rigid chiral environment that effectively shields one face of the reacting molecule, leading to high diastereoselectivity in alkylation, aldol, and addition reactions. wikipedia.org

A more modern and efficient approach involves the use of a substoichiometric amount of a chiral catalyst, where a metal center is coordinated to a chiral ligand. This catalytic complex creates a chiral environment for the reaction, directly producing an enantiomerically enriched product without the need to install and remove an auxiliary.

For the synthesis of the precursor Dimethyl hydroxy(phenyl)methylphosphonate, the most relevant ligand-controlled transformation is the catalytic asymmetric Pudovik reaction. organic-chemistry.orgmdpi.com This involves the addition of dimethyl phosphite to benzaldehyde in the presence of a chiral metal-ligand complex. Various catalytic systems have been developed for this purpose. For instance, chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes have proven highly effective. organic-chemistry.org These catalysts can achieve high yields and enantioselectivities with low catalyst loadings (0.5–1 mol%). organic-chemistry.org The structure of the ligand is critical for both the rate of reaction and the degree of enantioselectivity. organic-chemistry.org Other successful systems often employ chiral ligands such as BINOL derivatives in complex with metals like aluminum or ytterbium. mdpi.com The ligand controls the spatial arrangement of the reactants around the metal center, facilitating the addition of the phosphite to one specific face of the aldehyde.

| Catalyst/Ligand System | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-TBOxAl | Benzaldehyde | Hexanes | 98 | 97 |

| Chiral N,N'-dioxide-Ytterbium(III) | Benzaldehyde | Toluene (B28343) | 95 | 94 |

| Al(Salalen) Complex | Benzaldehyde | Toluene | 92 | 90 |

This table presents representative data for the asymmetric Pudovik reaction to form α-hydroxyphosphonates, the direct precursors to the target compound. Data is compiled from findings in similar asymmetric transformations. organic-chemistry.orgmdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield, purity, and stereoselectivity of the synthesis while minimizing reaction times and waste. For the Pudovik reaction, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Effects: The choice of catalyst, whether a base like 1,8-Diazabicycloundec-7-ene (DBN) for the achiral reaction or a chiral Lewis acid complex for the asymmetric version, is fundamental. mdpi.com In asymmetric synthesis, nonpolar solvents such as hexanes or toluene often enhance enantioselectivity by promoting a more organized transition state. organic-chemistry.org

Temperature and Time: Temperature plays a significant role in selectivity. Asymmetric reactions are frequently conducted at lower temperatures to enhance enantiomeric excess, although this can lead to longer reaction times. Conversely, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields, often in solvent-free conditions. beilstein-journals.org For example, the microwave-assisted addition of dimethyl phosphite to N-benzylideneaniline at 80 °C can be completed in 10-30 minutes with yields exceeding 90%. beilstein-journals.org

Modern Synthetic Platforms: The use of continuous flow reactors, such as the Continuous Stirred Tank Reactor (CSTR), allows for precise control over reaction parameters like residence time, temperature, and mixing. mdpi.com This can lead to improved yields and significantly shorter reaction times compared to traditional batch methods. For the Pudovik reaction, optimization in a CSTR has demonstrated that excellent yields can be achieved with residence times of around 120 minutes. mdpi.com

| Method | Catalyst/Base | Temperature (°C) | Time | Yield (%) |

| Batch | DBN (5 mol%) | 25 | 24 h | 79 |

| Continuous Flow (CSTR) | DBN (5 mol%) | 25 | 120 min | 95 |

| Microwave-Assisted | None (thermal) | 100 | 10-30 min | >90 |

This table illustrates the impact of different synthetic methodologies on the efficiency of Pudovik-type reactions. Data is based on findings from analogous phosphonate syntheses. mdpi.combeilstein-journals.org

Mechanistic Investigations of Dimethyl Methoxy Phenyl Methylphosphonate Reactions

Reaction Pathways and Intermediates

The reactivity of phosphonates like Dimethyl methoxy(phenyl)methylphosphonate is generally centered around the phosphorus atom and the ester groups. Common reactions include hydrolysis, transesterification, and reactions involving the P-C bond.

Hydrolysis: The hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the substituents.

Acid-catalyzed hydrolysis: In acidic media, the reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule attacks the phosphorus center. The mechanism can proceed via an AAc2 pathway (bimolecular, acyl-oxygen cleavage) or, less commonly, an AAl2 pathway (bimolecular, alkyl-oxygen cleavage). For a compound like this compound, with both methyl and methoxy (B1213986) groups attached to the phosphorus, the specific pathway would be influenced by steric and electronic factors. The intermediates would likely involve protonated species and pentacoordinate phosphorus transition states.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic phosphorus atom, forming a pentacoordinate intermediate. This is typically a bimolecular nucleophilic substitution (SN2@P) mechanism. The stability of the leaving group (methoxide in this case) plays a crucial role in the reaction rate.

Arbuzov Reaction: The formation of this compound could potentially be achieved through a variation of the Michaelis–Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A possible synthetic route to a related structure could involve the reaction of a methylphenylphosphinite with a suitable electrophile. The mechanism proceeds through a quasi-phosphonium salt intermediate, which then dealkylates to form the phosphonate.

Horner-Wadsworth-Emmons Reaction: While this compound itself is not a typical Horner-Wadsworth-Emmons reagent, related phosphonates bearing a carbanion-stabilizing group on the methyl carbon are central to this important olefination reaction. The mechanism involves the deprotonation of the α-carbon to form a phosphonate carbanion, which then adds to a carbonyl compound to form a β-hydroxyphosphonate intermediate (a diastereomeric mixture of erythro and threo isomers). This intermediate then eliminates to form an alkene and a phosphate (B84403) salt.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving organophosphorus compounds.

By comparing the activation energies of different possible reaction pathways calculated using DFT, the lowest energy pathway can be predicted. For example, in the case of competing SN2@P and SN2@C mechanisms in the reaction of this compound with a nucleophile, DFT calculations can help determine which pathway is kinetically favored by identifying the transition state with the lower energy barrier. The nature of the solvent can also be incorporated into these models using implicit or explicit solvent models to provide a more accurate prediction.

If this compound were to participate in a reaction that creates a new chiral center, computational modeling could be used to understand the origins of enantioselectivity. This is particularly relevant in reactions catalyzed by chiral catalysts. DFT calculations can be used to model the transition states of the reactions leading to the different enantiomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. This type of modeling is crucial for the rational design of new and more effective chiral catalysts and ligands for asymmetric synthesis involving phosphonates.

Kinetic Studies of Formational and Transformational Reactions

Experimental kinetic studies are essential for validating the mechanisms proposed by theoretical calculations. For a compound like this compound, kinetic studies would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., different temperatures, concentrations of reactants and catalysts, and solvents).

Techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) could be used to follow the progress of the reaction. The data obtained can be used to determine the rate law of the reaction, which provides information about the molecularity of the rate-determining step. For example, a second-order rate law for the hydrolysis of this compound would be consistent with a bimolecular mechanism.

By conducting kinetic studies at different temperatures, the activation parameters of the reaction (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined using the Arrhenius and Eyring equations. These parameters provide further insights into the nature of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is characteristic of a bimolecular reaction.

Applications of Dimethyl Methoxy Phenyl Methylphosphonate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

Dimethyl methoxy(phenyl)methylphosphonate serves as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The phosphonate (B1237965) moiety can be transformed into a phosphonic acid, which is a key functional group in various biologically active molecules. semanticscholar.org Additionally, the methoxy (B1213986) group can act as a leaving group in nucleophilic substitution reactions, and the phenyl group can be modified through aromatic substitution reactions.

A notable application of related α-aminophosphonates is in the synthesis of peptide analogues, where the phosphonate group mimics the tetrahedral intermediate in peptide bond hydrolysis, leading to potent enzyme inhibitors. While direct examples for this compound are not extensively documented, the principles of its reactivity suggest its potential as a precursor to a variety of complex structures. The general reactivity of phosphonates allows for their incorporation into larger molecules through reactions such as the Horner-Wadsworth-Emmons reaction, which is a cornerstone of alkene synthesis in organic chemistry.

Synthesis of Phosphonate-Containing Derivatives

The synthesis of various phosphonate-containing derivatives from this compound is a key area of its application. The ester groups of the phosphonate can be hydrolyzed to the corresponding phosphonic acid, or transesterified to other esters, allowing for the modulation of the compound's physical and chemical properties.

One common transformation is the conversion to silyl (B83357) esters, which are versatile intermediates for the synthesis of other phosphonate derivatives. mdpi.com The reaction with bromotrimethylsilane, for example, can yield a bis(trimethylsilyl)phosphonate intermediate. mdpi.com This intermediate can then be reacted with a variety of nucleophiles to introduce new functional groups.

Furthermore, the P-C bond in phosphonates is generally stable, allowing for chemical modifications on other parts of the molecule without cleaving the phosphonate group. This stability is crucial for the synthesis of complex phosphonate-containing molecules. The synthesis of various phosphinylphosphonate derivatives has been explored, demonstrating the versatility of phosphonate chemistry in creating diverse molecular structures. nih.gov

Interactive Data Table: Examples of Phosphonate Derivative Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

| Dimethyl (dimethoxymethyl)phosphonate | Bromotrimethylsilane, then hydrolysis | Formylphosphonic acid | mdpi.com |

| Acyl chloride, Trimethylphosphite | Bis(trimethylsilyl)phosphonite | Hydroxymethylene(phosphinyl)phosphonate | nih.gov |

| Diethyl phosphite (B83602), p-methoxybenzaldehyde, NH4OAc | - | Diethyl(amino(4-methoxyphenyl)methyl)phosphonate | semanticscholar.org |

Applications in Carbon-Carbon Bond Formation Reactions

While specific examples detailing the use of this compound in carbon-carbon bond formation reactions are not prevalent in the reviewed literature, the general class of α-alkoxyphosphonates can participate in such transformations. The phosphonate group can stabilize an adjacent carbanion, which can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, and alkyl halides.

This reactivity is the basis of the Horner-Wadsworth-Emmons reaction, a powerful tool for the stereoselective synthesis of alkenes. Although the methoxy group at the α-position might influence the reactivity and stereoselectivity of such reactions compared to simple alkylphosphonates, the fundamental principle remains applicable. The generation of a carbanion from this compound would create a nucleophilic species that could be used to form new carbon-carbon bonds, expanding the carbon skeleton and leading to more complex molecules.

Precursor for the Synthesis of Biologically Active Compounds (General Research Context)

Phosphonates are recognized as important pharmacophores in medicinal chemistry, often serving as non-hydrolyzable analogs of phosphates. nih.gov This has led to the development of a wide range of biologically active compounds containing the phosphonate moiety. This compound, as a functionalized phosphonate, represents a potential precursor for the synthesis of such compounds.

Research in this area often focuses on synthesizing α-aminophosphonates, which are structural analogs of α-amino acids and have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. ijcce.ac.ir The synthesis of these compounds often involves the reaction of an aldehyde, an amine, and a dialkyl phosphite in a one-pot reaction known as the Kabachnik-Fields reaction. ijcce.ac.irresearchgate.net While not a direct precursor in this specific reaction, this compound could be chemically modified to an intermediate suitable for incorporation into biologically active scaffolds. The general importance of phosphonates in drug discovery underscores the potential value of versatile building blocks like this compound. researchgate.net

Integration into Multi-Step Synthetic Sequences

The successful application of a building block in organic synthesis is often determined by its ability to be integrated into multi-step reaction sequences. vapourtec.comlibretexts.org this compound possesses functional groups that allow for its sequential modification, making it a potentially useful component in the total synthesis of complex target molecules. mit.eduazom.comscribd.com

For instance, the methoxy group could be replaced by another functional group in an early step, followed by modification of the phenyl ring, and finally, transformation of the phosphonate ester into a phosphonic acid in the final steps of the synthesis. The compatibility of the phosphonate group with a wide range of reaction conditions is a key advantage in this context. While specific, published multi-step syntheses prominently featuring this compound are not readily found, the chemical nature of the compound suggests its suitability for such applications. The development of continuous manufacturing processes for pharmaceuticals often relies on the integration of multiple synthetic steps, highlighting the importance of well-behaved chemical intermediates. mit.edu

Derivatives and Analogs of Dimethyl Methoxy Phenyl Methylphosphonate

Structural Modifications and Their Synthetic Accessibility

The core structure of dimethyl methoxy(phenyl)methylphosphonate can be modified at several key positions: the phosphonate (B1237965) ester groups, the methoxy (B1213986) group on the α-carbon, and the phenyl ring. The accessibility of these derivatives is largely dependent on well-established organophosphorus chemistry reactions.

Key structural modifications include:

Variation of the P-Alkyl/Aryl Groups: The methyl groups of the phosphonate ester can be substituted with other alkyl or aryl groups (e.g., diethyl, diphenyl). researchgate.net

Modification of the α-Substituent: The methoxy group can be replaced with other functionalities, such as a hydroxyl group to form α-hydroxyphosphonates or an amino group to form α-aminophosphonates. researchgate.netnih.govijcce.ac.ir

Substitution on the Phenyl Ring: Functional groups can be introduced onto the phenyl ring to modulate electronic and steric properties.

The synthesis of these derivatives is often achieved through foundational reactions in organophosphorus chemistry. The Michaelis–Arbuzov reaction is a cornerstone method for forming the crucial carbon-phosphorus bond, typically by reacting a trialkyl phosphite (B83602) with a suitable alkyl halide. wikipedia.org Another prevalent method is the Pudovik reaction , which involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde, ketone, or imine. researchgate.net This reaction is particularly useful for creating α-hydroxyphosphonates and α-aminophosphonates. researchgate.net Modern advancements have also introduced efficient nickel- and palladium-catalyzed cross-coupling methods for the synthesis of aryl phosphonates. organic-chemistry.org

Synthesis of Substituted Phenyl Analogs

The synthesis of analogs with substituents on the phenyl ring is a common strategy to fine-tune the molecule's properties. These syntheses generally utilize a substituted benzaldehyde (B42025) as a starting material, which is then reacted with a phosphite to generate the desired phosphonate derivative.

For instance, the synthesis of diethyl(alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate begins with p-methoxybenzaldehyde, which undergoes a reaction with diethyl phosphite and ammonium (B1175870) acetate (B1210297) to form an intermediate α-aminophosphonate. semanticscholar.org Similarly, α-azoaminophosphonates have been synthesized in high yields through a one-pot reaction involving a substituted benzaldehyde, 4-phenylazophenylamine, and dimethylphosphite. ijcce.ac.ir The synthesis of analogs containing electron-withdrawing groups, such as a nitro group, has also been documented, for example, in the formation of Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate. nih.gov A library of phosphonic acid analogs of phenylalanine containing fluorine and bromine atoms on the phenyl ring has also been successfully synthesized, demonstrating the versatility of these methods for incorporating halogens. nih.gov

The following table summarizes the synthesis of various substituted phenyl analogs.

| Starting Benzaldehyde Derivative | Other Key Reactants | Resulting Phosphonate Analog |

| p-Methoxybenzaldehyde | Diethyl phosphite, Ammonium Acetate | Diethyl(amino(4-methoxyphenyl)methyl)phosphonate semanticscholar.org |

| Substituted Benzaldehydes | 4-Phenylazophenylamine, Dimethylphosphite | Dimethyl[(aryl((4-phenyldiazenyl)phenyl)amino)methyl]phosphonate ijcce.ac.ir |

| 2-Nitrobenzaldehyde | Dimethylphosphite | Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate nih.gov |

| Substituted Phenylacetic acid | Methanol, Dess-Martin periodinane, Diphenyl phosphite | Diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}alkylphosphonates with F or Br substitution nih.gov |

Development of Chiral Derivatives

The development of chiral derivatives of phosphonates is of significant interest, particularly for applications in stereoselective synthesis and medicinal chemistry. In the case of this compound analogs, chirality is typically introduced at the α-carbon—the carbon atom bonded to the phenyl ring, the methoxy group, and the phosphorus atom.

An example of such a compound is Dimethyl [(S)-hydroxy(phenyl)methyl]phosphonate. chemspider.com The "(S)" designation indicates that this is a specific stereoisomer, where the groups around the chiral α-carbon are arranged in a defined three-dimensional orientation. The synthesis of such enantiomerically pure or enriched compounds requires the use of asymmetric synthesis strategies. These can include the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture (a 50:50 mixture of both enantiomers). The development of these chiral derivatives is crucial as different stereoisomers can exhibit distinct reactivity and biological activity.

Comparative Studies of Reactivity and Selectivity in Derivatives

Structural modifications to this compound and its analogs directly influence their chemical reactivity and selectivity. Comparative studies are essential to understand these structure-activity relationships. A key area of study involves the reactivity of carbanions derived from phosphonates in reactions such as the Horner-Wadsworth-Emmons reaction.

This reaction utilizes a phosphonate carbanion, generated by treating the phosphonate with a base, which then reacts with an aldehyde or ketone to form an alkene. The stability and nucleophilicity of this carbanion are highly dependent on the electronic nature of the substituents on the phosphonate. For example, electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, facilitating carbanion formation, but may also decrease the nucleophilicity of the resulting carbanion.

Comparative studies have been conducted on the reactivity of phosphonate-stabilized carbanions versus related phosphorus-based reagents like phosphonium (B103445) ylides (used in the Wittig reaction). researchgate.net These studies reveal differences in selectivity; for instance, Horner-Wadsworth-Emmons reactions often show a higher selectivity for the formation of (E)-alkenes compared to many Wittig reactions. The choice of ester groups on the phosphonate (e.g., dimethyl vs. diethyl) can also influence the stereochemical outcome of the reaction.

The table below provides a general comparison of reactivity for related phosphorus reagents.

| Reagent Type | Parent Compound | Typical Reactivity | Selectivity Noted |

| Phosphonate Carbanion | Dialkyl alkylphosphonate | Nucleophilic addition to carbonyls | Often high (E)-alkene selectivity researchgate.net |

| Phosphonium Ylide | Alkyltriphenylphosphonium salt | Nucleophilic addition to carbonyls | Selectivity varies based on ylide stability researchgate.net |

Spectroscopic and Analytical Characterization Methodologies Research Oriented

Advanced Spectroscopic Techniques for Structural Elucidation

The unequivocal determination of the structure of Dimethyl methoxy(phenyl)methylphosphonate relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data for this compound is not extensively published, the expected spectroscopic characteristics can be inferred from closely related and well-documented analogs such as Dimethyl phenylphosphonate (B1237145) and Dimethyl methylphosphonate (B1257008).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the different types of protons in the molecule. The methoxy (B1213986) groups directly attached to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus nucleus. The single methoxy group on the benzylic carbon would present as a singlet, and the protons of the phenyl group would exhibit characteristic multiplets in the aromatic region of the spectrum. The benzylic proton would also show coupling to the phosphorus atom, resulting in a doublet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbon atoms of the methoxy groups, the phenyl ring, and the benzylic carbon would resonate at characteristic chemical shifts. Furthermore, the carbon atoms bonded to or near the phosphorus atom would exhibit coupling, resulting in doublets. For instance, in the related Dimethyl phenylphosphonate, the aromatic carbons show coupling to the phosphorus atom. researchgate.net

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds, as it directly probes the phosphorus nucleus. huji.ac.il this compound is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate (B1237965) ester. huji.ac.ilrsc.org The precise chemical shift would be influenced by the electronic environment around the phosphorus atom. For comparison, the ³¹P NMR chemical shift for Dimethyl phenylphosphonate is reported to be around 21.7 ppm. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band is anticipated for the P=O (phosphoryl) group. Other significant peaks would include those corresponding to the P-O-C (phosphonate ester) linkages, C-O (ether) stretching, and the characteristic vibrations of the aromatic phenyl group. For the related Dimethyl methylphosphonate, characteristic peaks are observed for these functional groups. researchgate.netnih.govdtic.milnist.govspectrabase.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the P-C bond, providing further structural information. nih.govnist.govnih.gov

A summary of expected spectroscopic data based on analogous compounds is presented below:

| Spectroscopic Technique | Expected Features for this compound | Reference Data from Analogs |

| ¹H NMR | Doublet for P-OCH₃ protons, Singlet for C-OCH₃ proton, Multiplets for phenyl protons, Doublet for benzylic proton. | Dimethyl methylphosphonate shows a characteristic doublet for the P-CH₃ protons. chemicalbook.com |

| ¹³C NMR | Signals for methoxy, phenyl, and benzylic carbons with P-C coupling. | Dimethyl phenylphosphonate shows distinct signals for aromatic carbons with J(P-C) coupling. researchgate.net |

| ³¹P NMR | A single resonance in the phosphonate ester region. | Dimethyl phenylphosphonate: ~21.7 ppm. researchgate.net |

| FT-IR | Strong P=O stretch, P-O-C stretches, C-O stretch, Aromatic C-H and C=C stretches. | Dimethyl methylphosphonate exhibits a strong P=O stretch around 1250 cm⁻¹. |

| Mass Spec. | Molecular ion peak, Fragments corresponding to loss of methoxy and phenylmethyl groups. | Dimethyl methylphosphonate shows a clear molecular ion peak and fragmentation pattern. nist.gov |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of any potential stereoisomers, given the presence of a chiral center at the benzylic carbon.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. drawellanalytical.comlibretexts.org Given that many organophosphorus esters are amenable to GC analysis, this method could be employed to determine the purity of this compound. d-nb.info A capillary column with a suitable stationary phase, such as a phenyl methyl polysiloxane, would likely be used. A flame photometric detector (FPD) or a mass spectrometer (MS) as the detector would provide high sensitivity and selectivity for this phosphorus-containing compound. For related compounds like Dimethyl methylphosphonate, GC-MS methods have been well-established for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.netnih.govamazonaws.com For this compound, reversed-phase HPLC would be a suitable method for purity assessment. Furthermore, chiral HPLC, employing a chiral stationary phase, would be the method of choice for the separation and quantification of its enantiomers. The development of such a method would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. The analysis of phosphonates by HPLC is a well-established field, providing a strong basis for method development for this specific compound. researchgate.netnih.govamazonaws.comwiley.comnih.gov

The table below outlines the potential chromatographic methods for the analysis of this compound.

| Chromatographic Technique | Application | Typical Conditions |

| Gas Chromatography (GC) | Purity assessment. | Capillary column (e.g., DB-5), Temperature programming, FPD or MS detection. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Reversed-phase column (e.g., C18), Isocratic or gradient elution with a mobile phase like acetonitrile/water, UV or MS detection. |

| Chiral HPLC | Separation of enantiomers. | Chiral stationary phase, Optimized mobile phase (e.g., hexane/isopropanol), UV or polarimetric detection. |

Crystallographic Studies of this compound and its Complexes

Crystallographic studies, specifically single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported in the reviewed literature, crystallographic data for a variety of related phosphonate esters and their complexes are available. researchgate.netijcce.ac.irijcce.ac.irnih.govrsc.orgresearchgate.netresearchgate.net For instance, the crystal structure of a more substituted derivative, dimethyl [(4-methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate, has been determined, revealing a tetrahedral geometry around the phosphorus atom. ijcce.ac.irijcce.ac.ir

It is anticipated that this compound would crystallize to form a well-ordered solid, allowing for its structural determination by X-ray diffraction. Such a study would precisely define the conformation of the molecule, including the orientation of the phenyl and methoxy groups relative to the phosphonate moiety.

The table below summarizes the potential crystallographic studies for this compound.

| Study | Information Obtained |

| Single-Crystal X-ray Diffraction of this compound | Precise bond lengths and angles, molecular conformation, intermolecular interactions (e.g., hydrogen bonding, π-stacking). |

| Single-Crystal X-ray Diffraction of its Metal Complexes | Coordination geometry around the metal center, nature of the metal-ligand bonding, supramolecular architecture of the complex. |

Future Directions and Emerging Research Avenues

Catalyst Design for Enantioselective Transformations

The development of catalytic enantioselective methods for the synthesis of α-substituted phosphonates is a significant area of contemporary research. While racemic Dimethyl methoxy(phenyl)methylphosphonate is readily accessible, the synthesis of single enantiomers remains a challenge. Future research will likely focus on the design of novel chiral catalysts that can control the stereochemistry of the C-P bond formation.

Emerging strategies that could be applied to the enantioselective synthesis of α-alkoxyphosphonates include:

Chiral Transition-Metal Catalysis: The use of chiral complexes of metals like nickel, iridium, or cobalt is a promising avenue for enantioselective C-H functionalization or cross-coupling reactions. nih.gov For instance, a chiral nickel/bis(oxazoline) catalyst has been successfully used in the enantioconvergent arylation of α-bromo ketones, a strategy that could potentially be adapted for α-halogenated phosphonate (B1237965) precursors. nih.gov

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, could be designed to catalyze the asymmetric addition of dimethyl phosphite (B83602) to a suitable electrophile, like benzaldehyde (B42025) dimethyl acetal (B89532), under conditions that favor one enantiomer.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with transition-metal or organocatalysis, offers new pathways for asymmetric bond formation. nih.gov For example, a dual organophotoredox and copper catalysis system has been used for asymmetric propargylic cyanation, showcasing the potential for radical-mediated enantioselective transformations. nih.gov

The goal is to develop catalysts that are not only highly enantioselective but also operate under mild conditions with high functional group tolerance, broadening the scope of accessible chiral phosphonates.

Green Chemistry Approaches to Phosphonate Synthesis

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds to minimize environmental impact. bioengineer.orgsciencedaily.com Future research will prioritize the development of more sustainable methods for producing this compound and related compounds. sciencedaily.com This involves reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. sciencedaily.com

Several green methodologies are being explored for phosphonate synthesis:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org These methods are considered eco-friendly as they transfer energy directly into the reaction mixture more efficiently. rsc.org

Solvent-Free and Benign Solvent Systems: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) significantly reduces volatile organic compound (VOC) emissions. rsc.orgfrontiersin.org An efficient protocol for benzyl (B1604629) phosphonate synthesis has been developed using a KI/K2CO3 catalytic system in PEG-400, avoiding toxic organic solvents. frontiersin.org

Catalyst-Free and Biocatalytic Methods: The development of catalyst-free reactions or the use of biocatalysts, such as lipases (e.g., CAL-B), presents a green alternative to traditional acid or base catalysis. researchgate.net These methods often proceed at room temperature and offer high selectivity. researchgate.net

Multi-component Reactions (MCRs): MCRs are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product, minimizing waste. taylorfrancis.comresearchgate.net

The table below summarizes various green chemistry approaches applicable to phosphonate synthesis.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture directly and efficiently. rsc.org | Reduced reaction times, increased yields, and often milder conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs sonic waves to promote cavitation and agitate the reaction medium, enhancing reactivity. rsc.org | Eco-friendly energy input, can lead to improved yields and rates. rsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants together or heating a neat mixture. rsc.org | Eliminates solvent waste, simplifies product purification, and reduces environmental impact. rsc.org |

| Benign Solvents | Replaces volatile and toxic organic solvents with greener alternatives like water or polyethylene glycol (PEG). frontiersin.org | Reduced toxicity and environmental pollution, potential for catalyst recycling. frontiersin.org |

| Biocatalysis | Uses enzymes (e.g., lipases) as catalysts for organic transformations. researchgate.net | High selectivity, mild reaction conditions (room temperature), environmentally friendly. researchgate.net |

Exploration of Novel Synthetic Applications

This compound serves as a versatile synthetic intermediate. Future research will likely uncover new transformations and applications for this and related α-alkoxyphosphonates, expanding their role in synthetic organic chemistry.

Potential areas for exploration include:

Precursors to Bioactive Molecules: α-Hydroxyphosphonates, which can be derived from α-alkoxyphosphonates, are known to be versatile intermediates for potentially bioactive compounds like α-aminophosphonates. researchgate.netnih.gov The methoxy (B1213986) group in this compound could be selectively cleaved to yield the corresponding α-hydroxyphosphonate, which can then be converted into other functionalized phosphonates. researchgate.net

Functional Group Interconversions: The P-C-O backbone of α-alkoxyphosphonates is ripe for chemical manipulation. Research into novel reactions could lead to the development of methods for converting the methoxy group into other functionalities, or for using the phosphonate moiety to direct transformations on the phenyl ring. For example, O-alkylation or O-acylation of the corresponding α-hydroxyphosphonate can afford a variety of α-alkoxy or α-acyloxyphosphonates. researchgate.netnih.gov

Use in Multicomponent Reactions (MCRs): As building blocks in MCRs, α-substituted phosphonates can be used to generate libraries of complex molecules in a single step. researchgate.net Future work could involve designing new MCRs where this compound or its derivatives act as key components, leading to novel molecular scaffolds.

Polymer Chemistry: Phosphonate-containing monomers can be polymerized to create materials with unique properties, such as flame retardancy or biocompatibility. The reversible addition-fragmentation chain-transfer (RAFT) polymerization of monomers like dimethyl(methacryloyloxy)methyl phosphonate has been reported, opening avenues for new phosphorus-based materials. rsc.org

Computational Insights into Next-Generation Phosphonate Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net In the context of phosphonate chemistry, computational studies are poised to accelerate the discovery of new reactions and the design of more effective catalysts.

Future computational research will likely focus on:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions involving this compound. researchgate.net This allows for the detailed study of reaction mechanisms, the identification of transition states, and the rationalization of observed regioselectivity and stereoselectivity. researchgate.netresearchgate.net Such studies have been applied to scrutinize the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. researchgate.net

Catalyst Design: Computational screening can predict the efficacy of potential catalysts for enantioselective transformations. By modeling the interaction between the substrate, the catalyst, and the reagents, researchers can design catalysts with optimized steric and electronic properties for high stereocontrol, as demonstrated in DFT studies of Ni-catalyzed cross-coupling reactions. nih.gov

Predicting Reactivity and Properties: The electronic properties of phosphonates, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict their reactivity. researchgate.net This information can guide the development of novel synthetic applications by identifying the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Understanding Non-covalent Interactions: Computational methods can model the subtle non-covalent interactions that often govern catalyst-substrate binding and stereochemical outcomes. This is crucial for the rational design of catalysts for enantioselective reactions.

The table below outlines key areas where computational chemistry is expected to drive future research in phosphonate chemistry.

| Computational Application | Research Goal | Key Computational Methods |

| Reaction Mechanism Studies | To understand the step-by-step pathway of a reaction and rationalize product formation. researchgate.netresearchgate.net | DFT, Transition State Search, Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net |

| Rational Catalyst Design | To design new catalysts with improved activity, selectivity, and enantioselectivity. nih.gov | Molecular Docking, DFT calculations of catalyst-substrate complexes, Quantum Mechanics/Molecular Mechanics (QM/MM). |

| Reactivity Prediction | To predict how a molecule will behave in a chemical reaction and identify reactive sites. researchgate.net | HOMO-LUMO analysis, Fukui function analysis, Electrostatic potential mapping. researchgate.net |

| Spectroscopic Analysis | To aid in the characterization of molecules by predicting spectroscopic data (e.g., NMR, IR). vub.beresearchgate.net | DFT, Time-Dependent DFT (TD-DFT). researchgate.net |

Q & A

What are the recommended synthesis protocols for Dimethyl methoxy(phenyl)methylphosphonate, and what analytical techniques are critical for confirming its purity and structure?

Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions under anhydrous conditions. For example, reacting methoxy(phenyl)methanol with methylphosphonic dichloride in the presence of a base like triethylamine. Post-synthesis, purity and structural confirmation require:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to verify substituent positions and phosphonate ester integrity .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) to confirm molecular weight and fragmentation patterns .

- Chromatography : GC-MS or HPLC to assess purity and detect residual solvents or byproducts .

Advanced Note : Isotopic labeling (e.g., deuterated reagents) can track reaction pathways, while variable-temperature NMR resolves dynamic stereochemical effects .

How does the steric and electronic environment of the methoxy(phenyl) group influence the reactivity of this compound in organophosphorus transformations?

Answer : The methoxy(phenyl) group introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Bulky substituents slow nucleophilic attacks at the phosphorus center, favoring side reactions (e.g., hydrolysis) unless catalysts (e.g., Lewis acids) are used .

- Electronic Effects : The methoxy group enhances electron density at the phenyl ring, stabilizing intermediates in Arbuzov or Michaelis-Becker reactions. Computational studies (DFT) can quantify these effects .

Experimental Validation : Compare reaction rates with analogs (e.g., dimethyl methylphosphonate) under identical conditions to isolate steric/electronic contributions .

In studies assessing the environmental persistence of organophosphorus compounds, how can conflicting data on the degradation rates of this compound be reconciled?

Answer : Discrepancies often arise from:

- Matrix Effects : Degradation in soil vs. aqueous systems varies due to adsorption on organic matter or mineral surfaces .

- Analytical Limitations : LC-MS/MS with isotopically labeled internal standards reduces quantification errors from matrix interferences .

- Environmental Conditions : pH, temperature, and microbial activity significantly impact hydrolysis rates. Standardize test protocols (e.g., OECD 309 for water-sediment systems) .

Advanced Approach : Use kinetic modeling (e.g., QSAR) to predict degradation pathways and validate with experimental half-lives under controlled conditions .

What considerations are essential when designing experiments to evaluate the thermal stability of this compound under varying atmospheric conditions?

Answer : Key factors include:

- Atmosphere Control : Inert (N₂) vs. oxidative (O₂) environments affect decomposition products (e.g., CO vs. CO₂) .

- Temperature Ramp Rates : Slow ramping (1–5°C/min) in TGA-DSC identifies phase transitions and exothermic events .

- Byproduct Analysis : FTIR or GC-MS detects volatile degradation species (e.g., phosphine oxides or phenyl derivatives) .

Safety Note : Implement blast shields and remote monitoring due to potential exothermic decomposition .

What are the critical safety protocols for handling this compound in laboratory settings, especially concerning its potential toxicity?

Answer : Based on structurally similar phosphonates:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges .

- Ventilation : Use fume hoods for synthesis and handling; monitor airborne concentrations with PID detectors .

- Emergency Response : Immediate decontamination with 5% NaHCO₃ for spills; eye irrigation with saline for 15 minutes upon exposure .

Toxicological Data : Reference acute toxicity (e.g., LD₅₀ in rats: 8210 mg/kg for dimethyl methylphosphonate) to estimate risk thresholds .

How can metal-organic frameworks (MOFs) be optimized for the adsorption and catalytic degradation of this compound in environmental remediation?

Answer : Strategies include:

- MOF Functionalization : Grafting Lewis acidic sites (e.g., Ce³⁺) to enhance phosphonate binding via coordination .

- Pore Engineering : Adjusting pore size (e.g., Zr-based MOFs) to accommodate bulky methoxy(phenyl) groups .

- Catalytic Activity : Incorporating polyoxometalates (e.g., PW₁₂O₄₀³⁻) to promote hydrolysis under ambient conditions .

Validation : Compare breakthrough curves in fixed-bed reactors and characterize spent MOFs with PXRD/XPS to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.